N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetamide features a multifaceted structure:
- Core acetamide backbone: The central acetamide group links two critical moieties.
- An N-methyl group, which reduces steric hindrance and modulates lipophilicity.
- Chromen-7-yloxy substituent:
- A 4-propyl-2-oxo-2H-chromen moiety, where the propyl group at position 4 and the lactone (2-oxo) group influence electronic properties and bioavailability.
Structural analogs highlight the role of substituents in tuning activity .
Properties
Molecular Formula |
C19H23NO6S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C19H23NO6S/c1-3-4-13-9-19(22)26-17-10-15(5-6-16(13)17)25-11-18(21)20(2)14-7-8-27(23,24)12-14/h5-6,9-10,14H,3-4,7-8,11-12H2,1-2H3 |
InChI Key |
DZDBVNWNTAMHDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into two key components:
- Tetrahydrothiophene moiety : This part contributes to the compound's unique chemical properties and biological activities.
- Chromene derivative : Known for various biological activities, including anticancer properties.
The molecular formula is with a molecular weight of approximately 305.36 g/mol. The presence of both the thiophene and chromene structures suggests a potential for diverse biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing chromene structures. For instance, derivatives similar to the one under study have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 1.08 - 1.48 | |
| HCT116 (Colon) | 0.5 - 1.0 | |
| HepG2 (Liver) | 0.9 - 1.5 | |
| A549 (Lung) | 0.7 - 1.2 |
The compound was tested using the MTT assay, which measures cell viability and proliferation. The results indicated that this compound effectively induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation.
The proposed mechanism of action involves several pathways:
- Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on β-tubulin, inhibiting microtubule polymerization, which is crucial for cell division .
- Induction of Apoptosis : Activation of caspases (specifically caspase 3/7) leads to programmed cell death, a desirable outcome in cancer treatment .
- Inhibition of Migration and Invasion : The compound significantly reduces the migration of cancer cells, thus potentially preventing metastasis .
Study on Chromene Derivatives
A recent study synthesized new chromene derivatives and evaluated their anticancer activities against triple-negative breast cancer (TNBC) cell lines. Among these derivatives, those structurally similar to this compound demonstrated potent inhibitory effects on cell viability and migration .
In Silico Studies
Computational analysis has suggested that these compounds can effectively interact with target proteins involved in cancer progression, providing insights into their potential as therapeutic agents .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a tetrahydrothiophene ring and a chromene moiety. Its molecular formula is , with a molecular weight of 387.5 g/mol. The IUPAC name is N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(4-methylphenyl)methyl]benzamide, indicating the presence of sulfur and oxygen functionalities that contribute to its unique chemical properties.
Pharmacological Applications
Research indicates several potential applications for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((2-oxo-4-propyl-2H-chromen-7-yl)oxy)acetamide:
- Pain Management : Due to its influence on GIRK channels, the compound may offer therapeutic benefits in managing pain by modulating neuronal excitability.
- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by inhibiting specific enzymes involved in cancer progression . Further investigations are needed to elucidate its efficacy against various cancer cell lines.
- Antimicrobial Properties : There are indications that the compound could possess antimicrobial effects, making it a candidate for further exploration in treating infections.
- Neuroprotective Effects : Given its action on neuronal signaling pathways, the compound may have potential neuroprotective effects, warranting further research into its role in neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound significantly influences cellular processes. For instance, it has been shown to modulate gene expression related to cell survival and apoptosis.
Synthesis and Stability
The synthesis of this compound typically involves several steps including the formation of the benzamide core and the introduction of the ethoxy group. Studies indicate that it maintains activity over extended periods but may experience gradual degradation affecting its long-term efficacy.
Comparison with Similar Compounds
Discussion of Key Trends
Chromen Modifications: Propyl groups (target compound) balance lipophilicity and steric effects, whereas ethoxyphenoxy (Compound A) or hydroxy groups (Compound B) prioritize polar interactions .
Heterocyclic Cores: Sulfone groups (target compound) improve solubility vs. thiazolidinone (Compound C) or triazine (Compound D) cores, which favor specific target engagement .
Substituent Impact: Halogenated (Compound E) or fluorinated (Compound D) groups enhance stability and binding, while morpholinone (Compound F) optimizes rigidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
